molecular formula C10H13IN2 B1400779 1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole CAS No. 1350323-36-2

1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole

Cat. No.: B1400779
CAS No.: 1350323-36-2
M. Wt: 288.13 g/mol
InChI Key: HZYQHXLNAJOBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by a cyclopentene ring attached to a pyrazole core, with iodine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopent-3-en-1-ylmethylamine with iodine and dimethylpyrazole in the presence of a suitable base. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and cyclopentene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the cyclopentene ring and iodine substituent, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-cyclopent-3-en-1-yl-4-iodo-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-9/h3-4,9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYQHXLNAJOBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CC=CC2)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice-cold solution of 3,5-dimethyl-4-iodo-1H-pyrazole (5.00 g, 22.5 mmol) in DMF (15 mL) was added NaH (60%, 1.08 g, 27 mmol) in portions and stirred at room temperature for 1 h. To this was added methanesulfonic acid cyclopent-3-enyl ester (4.00 g, 24.7 mmol) and heated at 60° C. overnight. The reaction mixture was poured into water and extracted with ethyl acetate (60 mL). The ethyl acetate layer was washed with brine, dried over Na2SO4, filtered and concentrated. The crude residue was purified by column chromatography using 5-10% ethyl acetate in hexane to give the title compound as an oil. 1H NMR (300 MHz, CDCl3): δ=5.75 (s, 2H), 4.97 (m, 1H), 2.79 (d, 4H, J=7.2 Hz), 2.28 (s, 3H), 2.22 (s, 3H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole
Reactant of Route 3
1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.